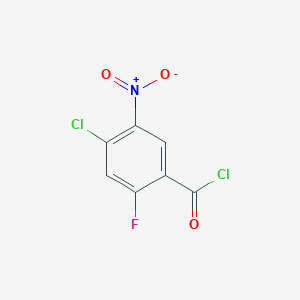

4-Chloro-2-fluoro-5-nitrobenzoyl chloride

CAS No.:

Cat. No.: VC16241151

Molecular Formula: C7H2Cl2FNO3

Molecular Weight: 238.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H2Cl2FNO3 |

|---|---|

| Molecular Weight | 238.00 g/mol |

| IUPAC Name | 4-chloro-2-fluoro-5-nitrobenzoyl chloride |

| Standard InChI | InChI=1S/C7H2Cl2FNO3/c8-4-2-5(10)3(7(9)12)1-6(4)11(13)14/h1-2H |

| Standard InChI Key | NXFZIWHSAARVQX-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-Chloro-2-fluoro-5-nitrobenzoyl chloride features a benzene ring substituted at the 2-, 4-, and 5-positions with fluorine, chlorine, and nitro groups, respectively. The acyl chloride functional group (-COCl) at the 1-position confers high reactivity, making the compound a versatile electrophile. The molecular formula is C₇H₂Cl₂FNO₃, with a calculated molecular weight of 238.00 g/mol.

Physical Properties

Key physicochemical parameters include:

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | 146–150°C (precursor acid) | |

| Density | 1.689 ± 0.06 g/cm³ (precursor acid) | |

| pKa | 2.45 ± 0.12 (precursor acid) | |

| Storage Conditions | Sealed, dry, room temperature |

The precursor acid, 4-chloro-2-fluoro-5-nitrobenzoic acid (CAS 35112-05-1), exhibits a melting point of 146–150°C and a density of 1.689 g/cm³ . The acyl chloride derivative is typically stored under anhydrous conditions to prevent hydrolysis.

Synthesis and Manufacturing

Precursor Synthesis via Nitration

The preparation of 4-chloro-2-fluoro-5-nitrobenzoic acid, the immediate precursor to the acyl chloride, involves nitration of 2-chloro-4-fluorobenzoic acid. A patented method optimizes this process by reacting 2-chloro-4-fluorotrichlorotoluene with concentrated nitric acid in sulfuric acid or oleum. This approach minimizes byproduct formation and improves yield compared to traditional nitration routes:

Key advantages include reduced sulfuric acid usage and enhanced regioselectivity, achieving >90% purity in the nitro-substituted product .

Conversion to Acyl Chloride

The benzoic acid precursor is converted to the acyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction proceeds under reflux conditions in anhydrous solvents like dichloromethane:

Excess thionyl chloride ensures complete conversion, with the reaction typically monitored via Fourier-transform infrared spectroscopy (FT-IR) for the disappearance of the carboxylic acid O–H stretch (~3000 cm⁻¹) and the emergence of the acyl chloride C=O stretch (~1770 cm⁻¹) .

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The acyl chloride group undergoes rapid reactions with nucleophiles, forming esters, amides, and anhydrides. For example, treatment with amines yields substituted benzamides, which are valuable intermediates in drug discovery:

Nitro Group Reduction

The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reducing agents (e.g., SnCl₂/HCl). This transformation is critical for synthesizing amino-substituted derivatives used in bioactive molecules:

Industrial and Pharmaceutical Applications

Agrochemical Intermediates

The compound’s derivatives are employed in synthesizing herbicides and fungicides. For instance, chloro-fluoro-nitrobenzamides exhibit potent activity against Phytophthora infestans, a pathogen responsible for potato blight .

Pharmaceutical Building Blocks

4-Chloro-2-fluoro-5-nitrobenzoyl chloride is a key intermediate in antiviral and anticancer agents. Recent patents highlight its role in synthesizing protease inhibitors targeting hepatitis C virus (HCV) and HIV-1 .

Research Directions and Challenges

Green Synthesis Methods

Current research focuses on replacing thionyl chloride with less hazardous chlorinating agents. For example, trichloroisocyanuric acid (TCICA) in ionic liquids shows promise for sustainable acyl chloride synthesis .

Stability Optimization

The nitro group’s electron-withdrawing nature destabilizes the acyl chloride toward hydrolysis. Encapsulation in cyclodextrin derivatives or silica matrices improves shelf life under humid conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume